molecular formula C3H5BrO B142927 Epibromohydrin CAS No. 3132-64-7

Epibromohydrin

Cat. No.: B142927
CAS No.: 3132-64-7
M. Wt: 136.98 g/mol
InChI Key: GKIPXFAANLTWBM-UHFFFAOYSA-N
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Description

Epibromohydrin, also known as 1-bromo-2,3-epoxypropane, is an organic compound with the chemical formula C3H5BrO. It is a colorless, transparent liquid that is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform. This compound is primarily used as a solvent for cellulose and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epibromohydrin can be synthesized through the reaction of glycerol α,γ-dibromohydrin with calcium hydroxide. The process involves suspending glycerol α,γ-dibromohydrin in water and gradually adding calcium hydroxide while shaking. The mixture is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process to the laboratory synthesis. Glycerol α,γ-dibromohydrin is treated with calcium hydroxide, and the resulting mixture is distilled under reduced pressure. The lower layers from successive distillations are combined and fractionated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Epibromohydrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Epibromohydrin acts as an alkylating agent, meaning it can transfer an alkyl group to other molecules. This property allows it to interact with various nucleophiles, leading to the formation of different products. The epoxide ring in this compound is highly reactive and can be opened by nucleophiles, resulting in the formation of alcohols, amines, or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its bromine substituent, which makes it more reactive compared to its chlorine and fluorine counterparts. This increased reactivity allows for a wider range of chemical reactions and applications in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)oxirane
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InChI

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

GKIPXFAANLTWBM-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CBr
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Molecular Formula

C3H5BrO
Record name EPIBROMOHYDRIN
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Related CAS

27815-35-6
Record name Oxirane, 2-(bromomethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID5025237
Record name Epibromohydrin
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Molecular Weight

136.98 g/mol
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Physical Description

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP]
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Boiling Point

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C
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Flash Point

133 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol
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Density

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C
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Vapor Pressure

9.9 [mmHg]
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Color/Form

Liquid

CAS No.

3132-64-7
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Record name 2-(Bromomethyl)oxirane
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Melting Point

-40 °F (NTP, 1992), -40 °C
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Synthesis routes and methods I

Procedure details

In a 500-ml flask, 65 g of 2,3-dibromopropyl acetate (0.25 mole), 10 ml of water, 100 ml of methanol and 44 g of 50 percent sodium hydroxide (0.55 mole) are mixed giving an exothermic reaction. The mixture is then stirred at 60° C.-65° C. for 5 hours and allowed to cool. To this mixture is added 200 ml of water but no phasing occurs. The water phase is extracted twice with 150-ml portions of methylene chloride and these layers dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of the 2,3-dibromopropyl acetate with a 38 percent yield of epibromohydrin.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

Into a 500-ml flask are placed 36 g of bis(allyl carbonate (0.25 mole) and 100 ml of methanol. This mixture is stirred and cooled in an ice water bath while 80 g of bromine (0.5 mole) is added dropwise. When this reaction is complete, 11 ml of water is added and the mixture stirred while 44 g of a 50 percent aqueous solution of sodium hydroxide (0.55 mole) is added at such a rate so as to maintain reaction temperatures below 55° C. The mixture is then heated to 60° C. for 4 hours and allowed to cool. To this mixture is added 250 ml of water and the resulting water phase is extracted twice with 150-ml portions of methylene chloride. The products are combined and dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of carbonate and 54 percent yield of epibromohydrin. No detectable dibromopropene appeared to be formed.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Yield
54%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Customer
Q & A

A: Epibromohydrin has the molecular formula C3H5BrO and a molecular weight of 136.98 g/mol. Spectroscopically, the presence of gauche and cis conformers can be identified using infrared and Raman spectroscopy. []

A: Computational studies reveal that under basic conditions in a polar solvent like acetone, this compound predominantly reacts via an indirect displacement mechanism. This involves the nucleophile attacking the less sterically hindered C3 position followed by intramolecular displacement. []

A: this compound reacts with catecholate anion to form hydroxymethylbenzodioxane. Interestingly, kinetic and NMR studies using deuterated this compound (this compound-d2) revealed that the reaction proceeds via two pathways. Catecholate attacks both the CH2 positions of this compound, albeit with different rate constants and activation energies. []

A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with dilithiated oximes to yield 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines, valuable heterocyclic compounds. [, ]

A: The reaction of dilithiated nitriles with this compound leads to the formation of functionalized hydroxymethyl cyclopropanes. This reaction demonstrates chemo-, regio-, and diastereoselectivity, highlighting this compound’s synthetic utility. []

A: Yes, a study demonstrated the use of this compound as a masked electrophilic acetone synthon in the synthesis of tritium-labeled MK-886, a leukotriene biosynthesis inhibitor. [] Another study showed that under low temperatures and in the presence of lithium diisopropylamide, the anion of an amino nitrile can be alkylated with this compound to generate an acetonyl derivative, suggesting the involvement of an allene oxide intermediate. []

A: this compound is a valuable monomer in polymer chemistry. For example, it can be used to synthesize Poly(this compound) (PEBH). PEBH can be further modified, for instance, by substituting the bromine atom with 4-(propargyloxy)benzoic acid, leading to the creation of linear polyethers. These polyethers can then undergo crosslinking, resulting in thermostable polymers. []

A: Microporous polyamide membranes can be activated using this compound for various applications. In a particular study, these membranes were further modified with hydroxyethylcellulose and polylysine to create affinity membranes for bilirubin adsorption. []

A: this compound plays a role in creating novel heterogeneous catalysts. One example is the synthesis of a magnetically recyclable catalyst where Cu(II) is immobilized on guanidinated this compound functionalized γ-Fe2O3@TiO2. This catalyst shows promise in the green synthesis of 1,4-disubstituted 1,2,3-triazoles through alkyne–azide cycloaddition in water. []

A: Yes, in another study, a Cu(II)-grafted SBA-15 catalyst functionalized with S-methylisothiourea aminated this compound (SBA-15/E-SMTU-CuII) was developed. This heterogeneous mesoporous catalyst showed excellent catalytic activity towards the one-pot synthesis of tetrahydropyridine derivatives. []

A: this compound exhibits mutagenicity, particularly in bacterial test systems like the Salmonella typhimurium test, raising concerns about its potential carcinogenicity. [] Its handling requires caution due to its harmful nature and potential to irritate the skin and respiratory system. []

A: A study focusing on Xanthobacter strain Py2 revealed a novel pathway for this compound degradation. This pathway involves dechlorination, yielding chloroacetone, which is further degraded to acetone. [] This highlights the biodegradative potential of certain microorganisms towards halogenated epoxides.

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